2-(3,4-Dichlorophenyl)cyclobutan-1-one
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Overview
Description
2-(3,4-Dichlorophenyl)cyclobutan-1-one is a chemical compound characterized by a cyclobutanone ring substituted with a 3,4-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)cyclobutan-1-one typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclobutanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)cyclobutan-1-one
- 3-(3,4-Dichlorophenyl)cyclobutan-1-one
Comparison
2-(3,4-Dichlorophenyl)cyclobutan-1-one is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C10H8Cl2O |
---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-1-6(5-9(8)12)7-2-4-10(7)13/h1,3,5,7H,2,4H2 |
InChI Key |
KVCDZSSDQYTFEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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